potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate
Brand Name: Vulcanchem
CAS No.: 17017-83-3
VCID: VC0096183
InChI: InChI=1S/C28H50O5S.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-27(30)25(22-26(24)29)28(2,3)23-34(31,32)33;/h21-22,29-30H,4-20,23H2,1-3H3,(H,31,32,33);/q;+1/p-1
SMILES: CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+]
Molecular Formula: C28H49KO5S
Molecular Weight: 536.9 g/mol

potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate

CAS No.: 17017-83-3

Main Products

VCID: VC0096183

Molecular Formula: C28H49KO5S

Molecular Weight: 536.9 g/mol

potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate - 17017-83-3

CAS No. 17017-83-3
Product Name potassium 2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropanesulphonate
Molecular Formula C28H49KO5S
Molecular Weight 536.9 g/mol
IUPAC Name potassium;2-(2,5-dihydroxy-4-octadecylphenyl)-2-methylpropane-1-sulfonate
Standard InChI InChI=1S/C28H50O5S.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21-27(30)25(22-26(24)29)28(2,3)23-34(31,32)33;/h21-22,29-30H,4-20,23H2,1-3H3,(H,31,32,33);/q;+1/p-1
Standard InChIKey JVUSYQDCMILMHT-UHFFFAOYSA-M
Isomeric SMILES CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+]
SMILES CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+]
Canonical SMILES CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1O)C(C)(C)CS(=O)(=O)[O-])O.[K+]
PubChem Compound 23696763
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator